molecular formula C8H7ClFNO B13042596 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13042596
M. Wt: 187.60 g/mol
InChI Key: SDCXEWPHOVYHGL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

5-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7ClFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2

InChI Key

SDCXEWPHOVYHGL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Cl)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofurans.

Scientific Research Applications

5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine substituents can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
  • Molecular Formula: C₈H₇ClFNO
  • Molecular Weight : 187.60 g/mol
  • CAS Registry Number : 1273610-58-4
  • Storage: Not explicitly provided; standard protocols for amine-containing compounds likely apply (e.g., inert atmosphere, low temperature) .

Structural Features :
The compound consists of a dihydrobenzofuran core substituted with chlorine (Cl) at position 5, fluorine (F) at position 7, and an amine (-NH₂) at position 3. The dihydrofuran ring introduces conformational rigidity, while the halogen substituents may influence electronic properties and intermolecular interactions.

Comparison with Structurally Similar Compounds

Key Structural Analog: 7-Chloro-5-phenyl-2,3-dihydro-1-benzofuran-3-amine

Chemical Identity :

  • IUPAC Name : 7-Chloro-5-phenyl-2,3-dihydro-1-benzofuran-3-amine
  • Molecular Formula: C₁₃H₁₂ClNO (estimated)
  • CAS Registry Number: Not provided in available evidence .

Structural Differences :

Parameter Target Compound Analog (7-Chloro-5-phenyl)
Halogen Substituents Cl at position 5, F at position 7 Cl at position 7, phenyl at 5
Molecular Weight 187.60 g/mol ~233.7 g/mol (estimated)
Polarity Higher (due to F and Cl) Lower (phenyl group is hydrophobic)

Functional Implications :

  • Steric Considerations : The phenyl group in the analog introduces steric bulk, which may hinder interactions with biological targets or reduce solubility in aqueous media .

Broader Context: Other Dihydrobenzofuran Derivatives

While direct data on additional analogs (e.g., 5-bromo or 7-methyl variants) are absent in the provided evidence, general trends can be inferred:

  • Amino Group Modifications: Methylation or acetylation of the amine could reduce reactivity or improve metabolic stability.

Research Findings and Data Limitations

Experimental Data Gaps

  • Physicochemical Properties : Boiling points, melting points, and solubility data for both compounds are unavailable in the cited sources .

Theoretical Insights

  • Synthetic Accessibility : The presence of fluorine in the target compound may complicate synthesis due to the need for specialized fluorination reagents .
  • Druglikeness : The target compound’s smaller size and polar groups may favor better bioavailability compared to the phenyl-substituted analog, though this remains speculative without experimental validation.

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